molecular formula C11H17NO4 B3423369 (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid CAS No. 298716-03-7

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid

Cat. No.: B3423369
CAS No.: 298716-03-7
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-YUMQZZPRSA-N
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Description

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid (CAS: 298716-03-7) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol. It features a cyclopentene ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine at the 1R and 4R positions, respectively. This compound is widely used in peptide synthesis and medicinal chemistry due to its stability, solubility, and stereochemical rigidity. Key physical properties include:

  • Density: 1.18 ± 0.1 g/cm³
  • Boiling Point: 382.3 ± 42.0 °C (predicted)
  • Appearance: White crystalline powder.

Properties

IUPAC Name

(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298716-03-7
Record name (1R,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor with THF as the solvent has been shown to be effective for Boc protection reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired substitution product

    Oxidation and Reduction: Specific oxidizing or reducing agents as required

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted cyclopentene derivatives .

Scientific Research Applications

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid is a compound of interest in medicinal chemistry because of its structure and reactivity . It is a building block for synthesizing bioactive molecules, especially enzyme inhibitors . The compound's cyclopentene structure can improve the bioavailability of potential drug candidates, and the tert-butoxycarbonyl protecting group allows for further functionalization, expanding its applications in medicinal chemistry .

Applications in Medicinal Chemistry

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid has uses in the following applications:

  • Synthesis of E1 Activating Enzyme Inhibitors The compound is useful in the synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol derivatives, which are promising E1 activating enzyme inhibitors . These inhibitors are important in cancer biology because they affect cell growth and proliferation. The synthesis involves reacting (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid with pyrimidine derivatives under basic conditions, followed by cyclization .
  • Pharmaceutical Development The compound is an intermediate in the synthesis of pharmaceutical agents, especially those that target neurological disorders .
  • Peptide Chemistry It is used in peptide synthesis to create complex peptide structures with improved stability and bioactivity, which is important for therapeutic applications .
  • Bioconjugation Techniques The compound is used in bioconjugation processes, facilitating the attachment of drugs or imaging agents to biomolecules, thereby improving targeted delivery in cancer therapies .
  • Enzyme Interactions and Metabolic Pathways Researchers use the compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .
  • GABA Analogues It can be used to create GABA analogues via thiol addition to 4-aminocyclopent-1-enecarboxylic acid, which display interesting antagonist activity .

Future Directions and Therapeutic Potential

Mechanism of Action

The mechanism of action of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Commercial Availability and Pricing

Compound (CAS) Purity Price (1g) Supplier
298716-03-7 (1R,4R) 95% $面议 (Inquiry) 赫澎生物
151907-80-1 (1R,4S) 98% ee ¥70,000 阿里氨酸
151907-79-8 (1S,4R) 95% $7,300 Thermo Scientific

Biological Activity

The compound (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid , also known as (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid , is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical development. Its unique structural properties and biological activities make it a valuable intermediate in drug synthesis and a subject of research in various fields, including organic chemistry, peptide synthesis, and material science.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 298716-03-7

Structural Characteristics

The compound features a cyclopentene ring with a carboxylic acid and a Boc (tert-butoxycarbonyl) protecting group on the amino functionality. This configuration contributes to its reactivity and utility in synthetic applications.

Applications in Pharmaceutical Development

  • Neurological Disorders : The compound is utilized as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural attributes allow for modifications that enhance bioactivity and selectivity towards biological targets .
  • Peptide Synthesis : It plays a crucial role in peptide chemistry, facilitating the creation of stable peptide structures that are essential for therapeutic applications . The Boc group enhances the stability of the amino acid during synthesis.
  • Bioconjugation Techniques : The compound is also employed in bioconjugation processes, which improve the targeted delivery of drugs and imaging agents, particularly in cancer therapies .

Case Studies on Biological Efficacy

Recent studies have indicated that (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid exhibits notable biological activities:

  • Anticancer Activity : Investigations into its efficacy against various cancer cell lines have shown promising results, suggesting potential applications in oncology .
  • Enzyme Interaction Studies : Research has focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical tool .

Comparative Biological Activity Table

Biological ActivityDescriptionReferences
Anticancer ActivityDemonstrated efficacy against several cancer types
Neurological ApplicationsUsed as an intermediate for drugs targeting neurological issues
Peptide StabilityEnhances stability and bioactivity of synthesized peptides
BioconjugationFacilitates targeted drug delivery systems

Q & A

Q. How to validate the absence of racemization during derivatization?

  • Methodology : Perform Mosher ester analysis or compare CD spectra before/after reactions.
  • Validation : <2% racemization observed under mild coupling conditions (e.g., EDC/HOBt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid

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